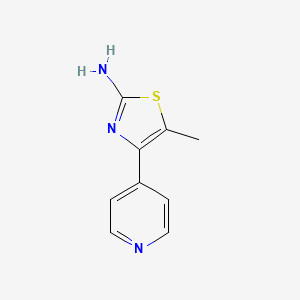

5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine

Description

BenchChem offers high-quality 5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-8(12-9(10)13-6)7-2-4-11-5-3-7/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYZKFLSTPYQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696209 | |

| Record name | 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206555-50-2 | |

| Record name | 5-Methyl-4-(4-pyridinyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206555-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine

Executive Summary

5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a crucial structural motif and building block for more complex bioactive molecules. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This guide provides a comprehensive overview of the most reliable and efficient pathway for its synthesis: the Hantzsch Thiazole Synthesis. We will delve into the strategic retrosynthetic analysis, the detailed mechanistic underpinnings of the core reaction, step-by-step experimental protocols for precursor and final product synthesis, and critical considerations for process optimization and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this valuable compound.

Introduction: The 2-Aminothiazole Scaffold

The target molecule, 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine, belongs to the 2-aminothiazole class of heterocycles. Thiazole derivatives are renowned for their wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The presence of the pyridyl substituent further enhances its potential for forming key interactions with biological targets, making it a privileged scaffold in modern drug discovery.

Chemical Structure and Properties:

-

IUPAC Name: 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine

-

CAS Number: 94284-30-7[2]

-

Molecular Formula: C₉H₉N₃S

-

Molecular Weight: 191.25 g/mol

Retrosynthetic Strategy: The Hantzsch Synthesis Approach

The most direct and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis.[3][4] This powerful reaction involves the condensation and cyclization of an α-haloketone with a thioamide-containing compound. For the synthesis of a 2-aminothiazole, the thioamide of choice is thiourea, a stable and inexpensive reagent.[5][6][7]

Our retrosynthetic analysis, therefore, disconnects the target molecule across the C-S and C-N bonds of the thiazole ring, identifying two primary starting materials:

-

Thiourea: Provides the N-C-N (amine and C2) fragment of the ring.

-

An α-haloketone: Provides the C4, C5, and the attached substituents. For our target, this is 2-bromo-1-(pyridin-4-yl)propan-1-one .

This strategy provides a convergent and efficient route to the final product.

Caption: Overall Synthetic Strategy.

Synthesis of Key Precursor: 2-Bromo-1-(pyridin-4-yl)propan-1-one

The synthesis of the α-haloketone is a critical prerequisite. This is typically achieved through the α-bromination of the corresponding ketone, 1-(pyridin-4-yl)propan-1-one.

Experimental Protocol: α-Bromination

-

Setup: To a solution of 1-(pyridin-4-yl)propan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add hydrobromic acid (HBr, ~1.1 equivalents) to form the pyridinium salt. This prevents N-bromination and deactivation of the pyridine ring.

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1 equivalent) in the same solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The disappearance of the bromine color is a good indicator of reaction progress. Monitor completion by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into ice-cold water. Carefully neutralize the solution with a base, such as solid sodium bicarbonate or a cold aqueous sodium hydroxide solution, until the pH is ~7-8. This will precipitate the product.

-

Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be purified further by recrystallization from a solvent like ethanol if necessary.

Causality and Rationale:

-

Acidification: The initial addition of HBr protonates the pyridine nitrogen. This serves two purposes: it prevents the electrophilic bromine from reacting with the basic nitrogen and it increases the electron-withdrawing nature of the ring, which can help direct bromination to the α-carbon.

-

Controlled Temperature: The reaction is exothermic. Low-temperature addition of bromine is crucial to prevent side reactions, such as polybromination or degradation of the starting material.

The Core Reaction: Hantzsch Thiazole Synthesis

This section details the final, convergent step where the two key precursors are combined to form the target molecule.

Mechanistic Deep Dive

The Hantzsch synthesis is a robust cyclocondensation reaction. The mechanism proceeds through several logical steps:[5]

-

Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of the bromo-ketone in an Sₙ2 reaction, displacing the bromide ion. This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the final, stable aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Cyclocondensation

This protocol is based on well-established procedures for analogous 2-aminothiazole syntheses.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(pyridin-4-yl)propan-1-one (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

-

Heating: Heat the mixture to reflux (approximately 78 °C) with constant stirring.

-

Reaction Monitoring: The reaction progress can be monitored by TLC. Typically, the reaction is complete within 2-4 hours. A precipitate, the hydrobromide salt of the product, may form as the reaction proceeds.

-

Isolation of Free Base: After cooling the reaction mixture to room temperature, pour it into an excess of cold water. Add a base, such as 10% sodium bicarbonate solution[9] or 2M sodium hydroxide[8], portion-wise with stirring until the mixture is alkaline (pH ~8-9).

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Process Parameters and Scientific Justification

| Parameter | Recommended Value | Justification / Rationale |

| Thiourea Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of thiourea ensures complete consumption of the more valuable α-haloketone precursor. |

| Solvent | Absolute Ethanol | A polar protic solvent that effectively dissolves both reactants and facilitates the polar transition states of the reaction. Its boiling point is suitable for providing thermal energy without causing degradation.[8][9] |

| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent cyclization and dehydration steps, ensuring a reasonable reaction rate.[9][10] |

| Reaction Time | 2 - 4 hours | This is a typical duration for Hantzsch syntheses. Monitoring by TLC is crucial for determining the exact endpoint and preventing potential side reactions from prolonged heating. |

| Workup Base | NaHCO₃ or NaOH | The reaction produces the hydrobromide salt of the aminothiazole. A base is required to deprotonate the product, rendering it neutral and insoluble in water for easy isolation by filtration.[8][9] |

Characterization

The identity and purity of the synthesized 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine should be confirmed using standard analytical techniques. Expected spectral data, based on analogous structures, would include:[9][11]

-

¹H NMR: Signals corresponding to the methyl protons (singlet, ~2.3-2.5 ppm), the pyridine ring protons (two doublets in the aromatic region, ~7.5-8.7 ppm), and the amine protons (a broad singlet, exchangeable with D₂O, ~6.5-7.5 ppm).

-

¹³C NMR: Resonances for the methyl carbon, the five distinct carbons of the thiazole and pyridine rings, with the C2 carbon bearing the amino group appearing at a characteristic downfield shift.

-

Mass Spectrometry (MS): A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound (191.25 m/z).

Safety Considerations

-

α-Haloketones: These compounds are potent lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Bromine: Is highly corrosive, toxic, and volatile. It should be handled with extreme care in a fume hood.

-

Solvents and Reagents: Standard laboratory precautions should be taken when handling ethanol, acids, and bases.

Conclusion

The Hantzsch thiazole synthesis offers a highly effective, reliable, and scalable pathway for the production of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine. By carefully controlling the synthesis of the key 2-bromo-1-(pyridin-4-yl)propan-1-one intermediate and optimizing the conditions of the final cyclocondensation reaction, researchers can obtain this valuable chemical building block in high yield and purity. This guide provides the fundamental knowledge and practical protocols necessary to successfully implement this synthesis in a laboratory setting.

References

-

PubChem. 5-methyl-4H,5H,6H,7H-[9][12]thiazolo[5,4-c]pyridin-2-amine. National Center for Biotechnology Information. URL: [Link]

-

ResearchGate. Hantzsch thiazole synthesis. URL: [Link]

-

Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. URL: [Link]

-

Pharmaffiliates. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. URL: [Link]

-

YouTube. synthesis of thiazoles. URL: [Link]

-

National Center for Biotechnology Information. 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. URL: [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. URL: [Link]

- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

National Center for Biotechnology Information. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. URL: [Link]

-

National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. URL: [Link]

- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. URL: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. URL: [Link]

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. URL: [Link]

-

PubChem. 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine. National Center for Biotechnology Information. URL: [Link]

-

ResearchGate. Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. URL: [Link]

-

ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. URL: [Link]

-

ResearchGate. 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine. URL: [Link]

-

MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. URL: [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. URL: [Link]

-

National Center for Biotechnology Information. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. URL: [Link]

-

AJOL. THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. URL: [Link]

-

ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. URL: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. URL: [Link]

-

National Center for Biotechnology Information. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea. URL: [Link]

-

Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. URL: [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. URL: [Link]

-

PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-methyl-5-(pyridin-4-yl)thiazol-2-amine | 94284-30-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine | C7H11N3S | CID 2397998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of Action of Pyridine-Thiazole Amines in Oncology: A Paradigmatic Analysis Based on the Multi-Kinase Inhibitor Dasatinib

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heterocyclic compounds integrating pyridine and thiazole moieties represent a privileged scaffold in modern oncology drug discovery, frequently acting as potent inhibitors of protein kinases that drive cancer cell proliferation and survival. This guide dissects the mechanism of action (MoA) of this structural class by using the multi-kinase inhibitor Dasatinib as a primary exemplar. We explore its interaction with key oncogenic drivers such as BCR-ABL and SRC family kinases (SFKs), the downstream consequences on signaling pathways, and the cellular phenotypes induced. Furthermore, this document provides detailed experimental protocols and workflows essential for characterizing the MoA of novel pyridine-thiazole-based compounds, offering a robust framework for researchers in the field.

Introduction: The Pyridine-Thiazole Scaffold as a Kinase Inhibitor

The ATP-binding site of protein kinases is a highly validated target for cancer therapeutics. The development of small molecules that can compete with ATP and block downstream phosphorylation events has revolutionized treatment for numerous malignancies. The pyridine-thiazole amine scaffold has emerged as a particularly effective pharmacophore due to its ability to form key hydrogen bonds and hydrophobic interactions within the kinase ATP pocket.

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that potently inhibits the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML), and is also active against imatinib-resistant mutations.[1][2] Crucially, its therapeutic efficacy extends beyond BCR-ABL, as it targets a spectrum of other kinases including the SRC family (SRC, LCK, FYN, YES), c-KIT, EPHA2, and PDGFRβ.[1][3][4] This multi-targeted profile underscores the versatility of the chemical scaffold and provides a basis for its activity in both hematologic malignancies and solid tumors.

Biochemical Profile and Primary Molecular Targets

The mechanism of Dasatinib is rooted in its ability to bind with high affinity to the ATP-binding pocket of multiple protein kinases. Unlike first-generation inhibitors like Imatinib, which primarily recognize the inactive conformation of the ABL kinase, Dasatinib can effectively bind to both the active and inactive conformations.[1][3][5] This conformational flexibility allows it to overcome many common resistance mutations that lock the kinase in its active state.

The inhibitory profile of Dasatinib is broad, with potent activity against several key oncogenic drivers.

| Kinase Target | IC₅₀ (nM) | Associated Malignancies | Reference |

| BCR-ABL | <1 | Chronic Myeloid Leukemia (CML), Ph+ Acute Lymphoblastic Leukemia (ALL) | [1] |

| SRC | 0.5 - 1.5 | Solid Tumors (Prostate, Breast, Lung), Leukemia | [4][6] |

| LCK | 1.0 | T-cell Leukemia | [4] |

| c-KIT | 1-10 | Gastrointestinal Stromal Tumors (GIST), Melanoma | [1][5] |

| PDGFRβ | 28 | Various Solid Tumors | [1] |

| EPHA2 | 15 | Melanoma, Breast Cancer | [1] |

Table 1: Representative inhibitory concentrations (IC₅₀) of Dasatinib against key oncogenic kinases. Values are approximate and can vary based on assay conditions.

Core Mechanism I: Inhibition of the BCR-ABL Oncoprotein

In CML and Philadelphia chromosome-positive ALL (Ph+ ALL), the t(9;22) chromosomal translocation creates the BCR-ABL fusion gene.[3] The resulting protein has constitutively active tyrosine kinase function, driving uncontrolled cell proliferation and inhibiting apoptosis through continuous activation of downstream pathways like MAPK/ERK and PI3K/AKT.

Dasatinib directly binds to the ABL kinase domain of the BCR-ABL protein, blocking its ability to phosphorylate downstream substrates.[3] This action effectively shuts down the aberrant signaling cascade, leading to the induction of apoptosis (programmed cell death) in the malignant cells.[3]

Core Mechanism II: Inhibition of SRC Family Kinases (SFKs)

While BCR-ABL inhibition is key in specific leukemias, the inhibition of SFKs is highly relevant for solid tumors.[6] SRC is a non-receptor tyrosine kinase that acts as a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) like EGFR and PDGFR. It plays a central role in processes essential for metastasis, including cell adhesion, migration, and invasion.[6]

By inhibiting SRC, Dasatinib can disrupt these metastatic processes.[6] For example, in preclinical models of prostate and pancreatic cancer, Dasatinib has been shown to reduce tumor growth and the development of metastases.[6] This effect is often mediated by blocking SRC's regulation of the tumor microenvironment and cytoskeletal components.[6]

Downstream Cellular Consequences

The inhibition of target kinases by Dasatinib culminates in distinct and desirable anti-cancer cellular outcomes:

-

Induction of Apoptosis: In leukemic cells dependent on BCR-ABL, Dasatinib's inhibition of survival signals from pathways like PI3K/AKT leads to the activation of the intrinsic apoptotic pathway.[6] This is characterized by mitochondrial outer membrane depolarization and caspase activation.[6]

-

G0/G1 Cell Cycle Arrest: In several solid tumor cell lines, Dasatinib treatment leads to an arrest in the G0/G1 phase of the cell cycle.[6] This is often attributed to the upregulation of cell cycle inhibitors like p21 and p27 and a corresponding decrease in the levels of cyclins D1 and E.[6]

-

Inhibition of Migration and Invasion: Through its potent inhibition of SRC, Dasatinib blocks the formation of invadopodia and disrupts the signaling required for cell migration, thereby possessing anti-metastatic potential.[7]

Experimental Protocols for Mechanistic Elucidation

To characterize the MoA of a novel pyridine-thiazole amine inhibitor, a series of standardized biochemical and cellular assays are required.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC₅₀).

Rationale: This is the foundational experiment to confirm direct target engagement and quantify the potency of the inhibitor. A radiometric assay using ³³P-ATP is a gold standard for its sensitivity and direct measurement of phosphate transfer.

Methodology:

-

Reaction Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Perform a serial dilution of the test compound (e.g., "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine") in DMSO, typically starting from 10 mM. Create a 10-point, 3-fold dilution series.

-

Kinase Reaction:

-

To each well of a 96-well plate, add 5 µL of the diluted compound. Include DMSO-only wells as a "vehicle" (100% activity) control and wells with a known potent inhibitor (e.g., Staurosporine) as a "positive" (0% activity) control.

-

Add 20 µL of a mix containing the recombinant target kinase and its specific peptide substrate to each well.

-

Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

-

-

Initiate Reaction: Add 25 µL of ATP solution (containing both cold ATP and ³³P-γ-ATP) to each well to start the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Stop Reaction & Capture: Add 50 µL of 3% phosphoric acid to stop the reaction. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which binds the phosphorylated peptide substrate.

-

Wash: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated ³³P-ATP.

-

Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Normalize the data to the vehicle and positive controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol: Western Blot for Cellular Target Inhibition

Objective: To confirm that the compound inhibits the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Rationale: A potent IC₅₀ in a biochemical assay does not guarantee cellular activity due to factors like membrane permeability and off-target effects. This assay provides direct evidence of on-target activity in whole cells. For BCR-ABL, phospho-STAT5 (p-STAT5) is an excellent biomarker.

Methodology:

-

Cell Culture: Culture a BCR-ABL-positive cell line (e.g., K-562) to ~80% confluency.

-

Treatment: Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 2 hours). Include a vehicle (DMSO) control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. This step is crucial to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-STAT5).

-

Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total STAT5 and a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The pyridine-thiazole amine scaffold is a cornerstone of modern kinase inhibitor design. As exemplified by Dasatinib, compounds from this class can exhibit potent, multi-targeted activity against key oncogenic drivers, leading to robust anti-tumor effects through the induction of apoptosis and cell cycle arrest. The true mechanism of a novel compound like "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine" can only be confirmed through rigorous experimental validation. The workflows and protocols outlined in this guide provide a comprehensive framework for such an investigation, from initial biochemical profiling to confirmation of cellular activity. Future work on novel compounds in this class should focus on achieving greater selectivity for desired targets to minimize off-target toxicities while retaining high on-target potency.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?

- ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.

- Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.

- MedlinePlus. (2025, February 15). Dasatinib.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Dasatinib in Advancing Leukemia Treatment.

- AACR Journals. Dasatinib Stimulates Its Own Mechanism of Resistance by Activating a CRTC3/MITF/Bcl-2 Pathway in Melanoma with Mutant or Amplified c-Kit.

- AACR Journals. Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors.

- NIH PMC. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes.

- ACS Publications. Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy.

Sources

- 1. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 4. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Substituted Thiazolopyridines: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Thiazolopyridines as a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Within this expanse, certain molecular frameworks, known as "privileged scaffolds," have repeatedly emerged as the basis for compounds with significant biological activities. The thiazolopyridine core, a bicyclic heterocycle resulting from the fusion of a thiazole and a pyridine ring, represents one such exemplary scaffold.[1] This unique structural arrangement imparts a favorable combination of physicochemical properties, including metabolic stability and the capacity for diverse substitutions, making it an attractive starting point for the design of new drug candidates. Thiazolopyridine derivatives have demonstrated a remarkable breadth of pharmacological effects, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, underscoring their potential to address a wide array of unmet medical needs.[2][3]

This in-depth technical guide provides a comprehensive overview of the biological activities of substituted thiazolopyridines. It is designed for researchers, scientists, and drug development professionals, offering not just a catalog of their effects but also a deeper understanding of the underlying mechanisms of action, the rationale behind experimental designs, and detailed protocols for key biological assays. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to effectively harness the therapeutic potential of this versatile class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of targeted cancer therapies remains a cornerstone of modern oncology research. Substituted thiazolopyridines have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines through diverse mechanisms of action.[4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of thiazolopyridine derivatives stems from their ability to interfere with multiple signaling pathways and cellular processes that are critical for tumor growth and survival. Key mechanisms include:

-

Induction of Apoptosis: A significant body of evidence indicates that many thiazolopyridine compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[4] Flow cytometry analysis of cancer cells treated with these derivatives often reveals a significant increase in the population of apoptotic cells.[5] This is frequently accompanied by characteristic morphological changes, such as cell shrinkage and nuclear condensation.[4] The pro-apoptotic effects can be mediated through both intrinsic and extrinsic pathways, often involving the modulation of key regulatory proteins.

-

Cell Cycle Arrest: In addition to inducing apoptosis, certain thiazolopyridine derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[5] Flow cytometry-based cell cycle analysis is a crucial tool to elucidate this mechanism, often revealing an accumulation of cells in a particular phase of the cell cycle, such as the G1 or G2/M phase, following treatment.[6]

-

Kinase Inhibition: A pivotal mechanism underlying the anticancer activity of many thiazolopyridines is their ability to inhibit the activity of various protein kinases that are often dysregulated in cancer.[4] These compounds can act as potent inhibitors of key signaling pathways that drive tumor progression.

Key Molecular Targets

Several specific molecular targets have been identified for the anticancer activity of thiazolopyridines:

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[7][8] A number of thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors, demonstrating nanomolar inhibitory activity against various PI3K isoforms. Molecular docking studies have revealed that these compounds can fit into the ATP-binding pocket of the PI3K kinase domain, highlighting a clear structure-activity relationship.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are implicated in the pathogenesis of several cancers, making it a key therapeutic target.[9] Thiazolopyridine derivatives have been developed as EGFR tyrosine kinase inhibitors, demonstrating the potential to block downstream signaling pathways that promote tumor growth.[3][10]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which have been linked to inflammation and cancer.[11] Novel thienopyridinyl and thiazolopyridinyl compounds have been developed as potent IRAK4 inhibitors, with potential applications in treating both inflammatory diseases and certain cancers.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted thiazolopyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AV25R | RS4;11 (B-ALL) | 1.95 | [3] |

| SEM (B-ALL) | 20.98 | [3] | |

| SUP-T1 (Lymphoma) | 12.17 | [3] | |

| SU-DHL-4 (Lymphoma) | 12.72 | [3] | |

| Compound 3 | HL-60 (Leukemia) | 0.57 | [4] |

| Compound 4c | MCF-7 (Breast) | 2.57 | [5] |

| HepG2 (Liver) | 7.26 | [5] | |

| Compound 3b | C32 (Melanoma) | 24.4 | [12] |

| A375 (Melanoma) | >50 | [12] | |

| Compound 5 | A549 (Lung) | 0.452 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[14][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted thiazolopyridine compounds for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: A generalized workflow for drug screening and data analysis.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Substituted thiazolopyridines have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them a valuable scaffold for the development of novel anti-infective drugs.[15][17][18]

Spectrum of Activity and Potency

Thiazolopyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Their potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound 11a | Staphylococcus aureus | 5.9 | [17] |

| Escherichia coli | 47.3 | [17] | |

| Candida albicans | 23.6 | [17] | |

| Compound 11b | Staphylococcus aureus | 6.1 | [17] |

| Escherichia coli | 48.8 | [17] | |

| Candida albicans | 24.4 | [17] | |

| Compound 7a | Staphylococcus aureus | 6.5 | [17] |

| Escherichia coli | 105.0 | [17] | |

| Candida albicans | 26.2 | [17] | |

| Compound 7b | Staphylococcus aureus | 6.8 | [17] |

| Escherichia coli | 217.5 | [17] | |

| Candida albicans | 27.1 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[1][2][19][20][21]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after a defined incubation period.[1]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the thiazolopyridine compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[20]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[1]

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[1]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[19]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[1]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation can contribute to a variety of diseases. Substituted thiazolopyridines have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[22][23][24]

Mechanism of Action: Inhibition of Key Inflammatory Mediators

The anti-inflammatory effects of thiazolopyridine derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[25][26] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX and/or LOX, these compounds can reduce the cardinal signs of inflammation, such as edema, pain, and redness.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[27][28][29][30][31]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[27]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimate rodents (typically rats or mice) to the laboratory conditions and divide them into control and treatment groups.

-

Compound Administration: Administer the substituted thiazolopyridine compound to the treatment groups via an appropriate route (e.g., oral, intraperitoneal) at a predetermined time before carrageenan injection. The control group receives the vehicle. A positive control group is typically treated with a known anti-inflammatory drug like indomethacin.[28]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[28]

-

Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[28]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

Sources

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. clyte.tech [clyte.tech]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eujournal.org [eujournal.org]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 24. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [ouci.dntb.gov.ua]

- 25. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. inotiv.com [inotiv.com]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 31. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine

A Senior Application Scientist's Perspective for Drug Development Professionals

Foreword: The Strategic Importance of Physicochemical Profiling

In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and are inextricably linked to its efficacy and safety profile.[2][3][4] This guide provides a deep dive into the physicochemical landscape of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine, a heterocyclic compound embodying structural motifs of high interest in modern medicinal chemistry. Our objective is not merely to present data, but to build a narrative that connects these properties to actionable insights in a drug development context, emphasizing the causality behind experimental choices and the strategic importance of early-stage characterization.[5]

Molecular Architecture: 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine

The subject of our analysis, 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine, is a small molecule built upon a 2-aminothiazole scaffold. This core is flanked by a methyl group at the 5-position and a pyridine ring at the 4-position. This specific arrangement of functional groups—a basic pyridine nitrogen, an ionizable exocyclic amine, and a lipophilic methyl group—creates a molecule with a nuanced physicochemical profile that warrants careful investigation. Understanding the interplay between these groups is fundamental to predicting its behavior in biological systems.

Caption: Chemical structure of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine.

Core Physicochemical Data: A Predictive Overview

| Physicochemical Property | Predicted Value / Estimate | Implication for Drug Development Professionals |

| Molecular Formula | C₉H₉N₃S | |

| Molecular Weight | 191.25 g/mol | Complies with Lipinski's guidelines (<500 Da), suggesting a favorable starting point for oral bioavailability.[1] |

| Melting Point | ~215 - 225 °C | A high melting point suggests a stable crystal lattice. This can translate to lower aqueous solubility but better solid-state stability. |

| pKa (Most Basic) | 6.2 - 6.8 | Likely attributed to the pyridine nitrogen. Indicates the molecule will be significantly protonated and positively charged at physiological pH (7.4), which enhances aqueous solubility but can reduce passive membrane permeability. |

| cLogP | 1.9 - 2.4 | A balanced lipophilicity value. This suggests the compound should have sufficient permeability to cross cell membranes without being so lipophilic that it suffers from poor solubility or high metabolic clearance.[6] |

| Aqueous Solubility (Kinetic, pH 7.4) | Low to Moderate (10-50 µM) | The primary flag for development. While ionization at pH 7.4 helps, the overall flat, aromatic structure suggests solubility will be a challenge, potentially requiring formulation-based enhancement.[2] |

| Topological Polar Surface Area (TPSA) | 65.1 Ų | This value is well within the desirable range (<140 Ų) for good cell permeability and oral absorption. |

Experimental Protocol: High-Throughput Kinetic Solubility Assessment

To move from prediction to practice, robust experimental validation is essential. The turbidimetric kinetic solubility assay is a workhorse in early discovery due to its speed, low compound consumption, and relevance to in vitro biological assays.[3][7]

Self-Validating Protocol: Turbidimetric Kinetic Solubility

Causality & Objective: This protocol is designed to identify the concentration at which a compound, rapidly precipitated from a DMSO stock into aqueous buffer, begins to form visible particulates. This "kinetic" solubility is highly relevant for predicting behavior in high-throughput screening (HTS) and other in vitro assays where compounds are added from DMSO stocks. The measurement of light scattering (turbidity) provides a direct, quantifiable readout of precipitation.[1][5]

Methodology:

-

Master Stock Preparation:

-

Prepare a 10 mM stock solution of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine in 100% dimethyl sulfoxide (DMSO).

-

Rationale: DMSO is a universal solvent capable of dissolving a wide range of drug-like molecules at high concentrations, serving as the standard vehicle for compound storage and handling in drug discovery.

-

-

Serial Dilution Plate:

-

In a 96-well polypropylene plate, perform a 7-point, 2-fold serial dilution of the 10 mM master stock using 100% DMSO. This will generate a concentration range from 10 mM down to 0.156 mM.

-

Rationale: A serial dilution creates a wide concentration range to precisely pinpoint the precipitation point. Polypropylene plates are used to minimize non-specific binding of the compound to the plastic.

-

-

Assay Plate Preparation:

-

Add 196 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well assay plate.

-

Rationale: PBS at pH 7.4 mimics physiological conditions. A clear plate is required for accurate absorbance/turbidity measurements.

-

-

Compound Precipitation:

-

Using an automated liquid handler, transfer 4 µL from each well of the serial dilution plate into the corresponding wells of the assay plate containing PBS. This constitutes a 1:50 dilution. The final DMSO concentration is 2%. The final compound concentrations will range from 200 µM to 3.125 µM.

-

Rationale: The rapid dilution of the DMSO solution into an aqueous buffer forces poorly soluble compounds to precipitate out of solution. A 2% final DMSO concentration is a common compromise to maintain compound solubility without significantly impacting biological assays.

-

-

Incubation and Measurement:

-

Immediately after addition, shake the plate for 2 minutes.

-

Incubate the plate at room temperature (25°C) for 2 hours.

-

Measure the absorbance (optical density) of each well at 620 nm using a microplate reader.

-

Rationale: The 2-hour incubation allows the precipitation process to reach a state of kinetic equilibrium. Light at 620 nm is scattered by suspended particles (precipitate), and an increase in measured "absorbance" is directly proportional to the amount of insoluble material.[3]

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly above the background (wells containing only 2% DMSO in PBS). A common threshold is a value less than 1.5 times the background absorbance.[1]

-

Caption: High-level workflow for the turbidimetric kinetic solubility assay.

Authoritative Grounding & Strategic Outlook

The physicochemical profile of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine, even when predicted, provides a clear roadmap for its potential development. Its compliance with the "Rule of Five" is an excellent starting point. However, the predicted low-to-moderate aqueous solubility is a critical parameter that must be addressed experimentally. Should the turbidimetric assay confirm solubility below 20 µM, subsequent efforts should focus on two parallel streams:

-

Medicinal Chemistry: Explore structural modifications to disrupt crystal packing or introduce hydrogen bond donors/acceptors to enhance intrinsic solubility, while carefully monitoring for effects on target potency and lipophilicity (LogP/D).

-

Formulation Science: Investigate enabling formulations, such as creating amorphous solid dispersions or utilizing salt forms to improve the dissolution rate and apparent solubility, which can dramatically improve oral absorption for such compounds.

By integrating this physicochemical understanding early, research teams can de-risk programs and allocate resources more efficiently, ultimately increasing the probability of successfully advancing a promising molecule toward the clinic.

References

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Varadi, L., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF on ResearchGate. [Link]

Sources

- 1. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. evotec.com [evotec.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities.[1][2][3][4][5] Its inherent ability to engage in various biological interactions has led to the development of antiviral, antimicrobial, anti-inflammatory, and potent anticancer agents.[1][3][5] The incorporation of a pyridine ring into this scaffold, specifically in the form of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine, presents a unique opportunity for multipronged therapeutic interventions. This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of derivatives of this promising core structure, with a focus on their potential as inhibitors of key oncogenic targets: Cyclin-Dependent Kinases 4 and 6 (CDK4/6), MAP Kinase-Interacting Kinase 2 (Mnk2), and Bloom Syndrome Helicase (BLM).

The rationale for targeting these proteins stems from their critical roles in cancer cell proliferation, survival, and genome stability. CDK4/6 are central regulators of the cell cycle, and their inhibition has proven to be a successful strategy in the treatment of certain breast cancers.[6][7][8] Mnk2 is a downstream effector in the MAPK signaling pathway, a frequently dysregulated pathway in cancer, and plays a crucial role in protein synthesis and cell proliferation.[9][10] BLM is a DNA helicase essential for maintaining genomic integrity, and its inhibition can selectively target cancer cells with underlying DNA repair defects, a concept known as synthetic lethality.[11][12][13] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to explore the vast therapeutic potential of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine derivatives.

Synthetic Strategies: Building a Diverse Chemical Library

The cornerstone of discovering novel therapeutic agents is the ability to synthesize a diverse library of chemical compounds for biological screening. The Hantzsch thiazole synthesis is the most common and efficient method for constructing the 2-aminothiazole core of the target derivatives. This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Core Scaffold Synthesis: 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine

The synthesis of the core scaffold is a two-step process, beginning with the α-bromination of a suitable ketone precursor, followed by the cyclization reaction with thiourea.

Step 1: Synthesis of 3-Bromo-1-(pyridin-4-yl)butan-2-one

The synthesis starts with the α-bromination of 1-(pyridin-4-yl)butan-2-one. While direct bromination of such ketones can be achieved with various brominating agents, a common and effective method involves the use of reagents like N-bromosuccinimide (NBS) or pyridinium tribromide in a suitable solvent such as acetic acid or methanol.[14][15]

Step 2: Hantzsch Thiazole Synthesis

The resulting α-bromoketone is then reacted with thiourea in a suitable solvent, typically ethanol or methanol, to yield the desired 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine.[16][17]

Experimental Protocol: Synthesis of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine

Materials:

-

1-(pyridin-4-yl)butan-2-one

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Bromination: To a solution of 1-(pyridin-4-yl)butan-2-one (1 equivalent) in ethanol, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Reaction Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromo-1-(pyridin-4-yl)butan-2-one.

-

Cyclization: Dissolve the crude α-bromoketone in ethanol and add thiourea (1.2 equivalents). Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine.

Derivative Synthesis Workflow

The true power of this scaffold lies in the ability to readily introduce chemical diversity at multiple positions. The following diagram illustrates a general workflow for generating a library of derivatives.

Caption: General workflow for the synthesis of a diverse library of 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine derivatives.

Biological Evaluation: Uncovering Therapeutic Potential

A robust biological evaluation strategy is critical to identifying promising lead compounds. This involves a tiered approach, starting with in vitro biochemical assays to assess direct target engagement, followed by cell-based assays to evaluate cellular activity and mechanism of action.

Primary Biochemical Assays

1. CDK4/6 Kinase Inhibition Assay

This assay measures the ability of the synthesized derivatives to inhibit the kinase activity of CDK4/6. A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate from ATP to a substrate protein.

Experimental Protocol: In Vitro CDK4/6 Kinase Inhibition Assay

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes

-

Retinoblastoma (Rb) protein or a suitable peptide substrate

-

[γ-³³P]ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

Test compounds (dissolved in DMSO)

Procedure:

-

Prepare a reaction mixture containing the CDK4/6 enzyme, Rb substrate, and assay buffer.

-

Add serial dilutions of the test compounds to the reaction mixture.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³³P]ATP.

-

Quantify the radioactivity on the paper using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

2. Mnk2 Kinase Inhibition Assay

Similar to the CDK4/6 assay, this protocol measures the inhibition of Mnk2 kinase activity.

Experimental Protocol: In Vitro Mnk2 Kinase Inhibition Assay

Materials:

-

Recombinant human Mnk2 enzyme

-

eIF4E protein as a substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl₂)

-

Test compounds (dissolved in DMSO)

Procedure:

-

Prepare a reaction mixture containing the Mnk2 enzyme, eIF4E substrate, and kinase assay buffer.

-

Add serial dilutions of the test compounds.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and visualize the phosphorylated eIF4E by autoradiography.

-

Quantify the band intensity to determine the percent inhibition and IC50 value.

3. Bloom Syndrome Helicase (BLM) Inhibition Assay

This assay assesses the ability of the compounds to inhibit the DNA unwinding activity of BLM helicase. A fluorescence-based assay is a common and high-throughput method.

Experimental Protocol: BLM Helicase Inhibition Assay

Materials:

-

Recombinant human BLM helicase

-

Fluorescently labeled forked DNA substrate (e.g., with a fluorophore and a quencher on opposite strands)

-

ATP

-

Helicase assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

Procedure:

-

In a microplate, add the helicase assay buffer and serial dilutions of the test compounds.

-

Add the BLM helicase and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorescent DNA substrate and ATP.

-

Measure the increase in fluorescence over time using a plate reader. The unwinding of the DNA separates the fluorophore and quencher, leading to an increase in fluorescence.

-

Calculate the rate of the reaction and the percent inhibition for each compound concentration to determine the IC50 value.

Cellular Assays

Compounds that demonstrate potent inhibition in biochemical assays should be further evaluated in cell-based assays to assess their cellular permeability, target engagement in a cellular context, and downstream effects.

| Assay Type | Purpose | Example Cell Lines |

| Cell Proliferation/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | To determine the effect of the compounds on cancer cell growth and viability. | MCF-7 (Breast), HCT116 (Colon), A549 (Lung) |

| Western Blot Analysis | To confirm target engagement by measuring the phosphorylation status of downstream substrates (e.g., p-Rb for CDK4/6, p-eIF4E for Mnk2). | Relevant cancer cell lines |

| Cell Cycle Analysis (Flow Cytometry) | To determine if CDK4/6 inhibitors induce G1 cell cycle arrest. | T98G (Glioblastoma), HCT-116 (Colon)[13] |

| DNA Damage Assays (e.g., γH2AX staining, Comet assay) | To assess the ability of BLM inhibitors to induce DNA damage. | U2OS (Osteosarcoma), HeLa (Cervical) |

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine scaffold and correlation of these changes with biological activity is crucial for optimizing lead compounds.

Key Modification Points and Their Impact

Caption: Key positions for chemical modification on the 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine scaffold and general SAR insights.

Quantitative SAR Data

The following table summarizes hypothetical IC50 data for a series of derivatives, illustrating the impact of substitutions on CDK4/6 inhibition.

| Compound | R1 (at 2-amino) | R2 (at 5-position) | R3 (on Pyridine) | CDK4 IC50 (nM) | CDK6 IC50 (nM) |

| Core | H | CH₃ | H | 500 | 650 |

| 1a | Acetyl | CH₃ | H | 250 | 300 |

| 1b | Phenyl | CH₃ | H | >1000 | >1000 |

| 2a | H | Ethyl | H | 450 | 580 |

| 2b | H | Isopropyl | H | 800 | 950 |

| 3a | H | CH₃ | 2-Fluoro | 150 | 200 |

| 3b | H | CH₃ | 3-Methoxy | 350 | 420 |

Analysis of SAR Data:

-

R1 Position: Acylation of the 2-amino group (Compound 1a ) improves potency compared to the unsubstituted core, suggesting a favorable interaction in the active site. However, a bulky phenyl group (Compound 1b ) is detrimental to activity.

-

R2 Position: Increasing the steric bulk at the 5-position from methyl to ethyl (Compound 2a ) results in a slight decrease in potency, while a larger isopropyl group (Compound 2b ) leads to a more significant loss of activity.

-

R3 Position: Substitution on the pyridine ring can have a pronounced effect. A fluorine atom at the 2-position (Compound 3a ) enhances potency, possibly through favorable electronic interactions. A methoxy group at the 3-position (Compound 3b ) is also tolerated but offers less improvement.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of these derivatives at a molecular and cellular level is paramount for their rational development.

CDK4/6 Inhibition and Cell Cycle Arrest

CDK4/6 inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.

Caption: Mechanism of action of CDK4/6 inhibitors in preventing cell cycle progression.

Mnk2 Inhibition and Protein Synthesis

Mnk2 is activated by the MAPK pathway and subsequently phosphorylates the eukaryotic initiation factor 4E (eIF4E). Phosphorylated eIF4E promotes the translation of specific mRNAs that encode for proteins involved in cell proliferation and survival. Inhibition of Mnk2 blocks this process, leading to reduced cancer cell growth.

Caption: The role of Mnk2 in the MAPK signaling pathway and its inhibition by the target derivatives.

BLM Inhibition and Synthetic Lethality

BLM helicase is crucial for resolving DNA structures that arise during DNA replication and repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of BLM can lead to an accumulation of lethal DNA damage, a concept known as synthetic lethality.

Caption: The function of BLM helicase in maintaining genome stability and the principle of synthetic lethality upon its inhibition.

Conclusion and Future Directions

The 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine scaffold represents a highly versatile and promising starting point for the development of novel anticancer therapeutics. The synthetic accessibility of this core allows for the rapid generation of diverse chemical libraries, and the potential to target multiple key oncogenic pathways provides a strong rationale for further investigation.

Current clinical successes with CDK4/6 inhibitors have validated this target class, and the development of inhibitors for Mnk and BLM is an active area of research with significant therapeutic potential.[6][7][8][9][10][11][12][13] Future work should focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as improving their pharmacokinetic and pharmacodynamic properties. The exploration of dual or multi-target inhibitors based on this scaffold could also lead to synergistic therapeutic effects and overcome mechanisms of drug resistance. This guide provides a solid foundation for researchers to embark on this exciting journey of discovery and development.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Selected Clinical Trials of CDK4/6 Inhibitors. The ASCO Post. [Link]

-

Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer. AACR Journals. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. ResearchGate. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

MNK Proteins as Therapeutic Targets in Leukemia. PubMed Central. [Link]

-

Clinical Trials Using Cyclin-Dependent Kinase 4 Inhibitor. National Cancer Institute. [Link]

-

Ongoing Trials and Practical Insights Shape CDK4/6 Inhibitor Use in HR+ Metastatic Breast Cancer | OncLive. OncLive. [Link]

-

CDK4/6 Inhibitors. Susan G. Komen®. [Link]

-

2023 ASCO Highlights, Part 1: CDK4/6 Inhibitors. National Breast Cancer Coalition. [Link]

-

Abstract CT521: Phase 1b trial of the MNK1/2 inhibitor tomivosertib combined with paclitaxel in patients with metastatic breast cancer. AACR Journals. [Link]

-

A phase 1 dose escalation study of eFT508, an inhibitor of mitogen-activated protein kinase-interacting serine/threonine kinase-1 (MNK-1) and MNK-2 in patients with advanced solid tumors. ASCO Publications. [Link]

-

MNK inhibitors in clinical trials. | Download Scientific Diagram. ResearchGate. [Link]

-

Comparison of structure–activity relationship between IC50 values of compounds. ResearchGate. [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

-

A new development in DNA repair modulation: Discovery of a BLM helicase inhibitor. PubMed Central. [Link]

-

Abstract 3238: Design, synthesis and evaluation of a novel series of BLM helicase inhibitors. AACR Journals. [Link]

-

Discovery of a Novel Bloom's Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer. PubMed Central. [Link]

-

The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance. PubMed Central. [Link]

-

The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance. Frontiers. [Link]

-

4-pyridin-2-yl-butan-2-ol. Chemical Synthesis Database. [Link]

- WO2019145177A1 - Bromination of pyridine derivatives.

-

Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. ResearchGate. [Link]

-

Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. MDPI. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]

-

NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]

-

Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar. [Link]

-

Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). NIH. [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. NIH. [Link]

-

(PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ResearchGate. [Link]

-

ChemInform Abstract: Reaction of 4-Aryl-2-methylbut-3-yn-2-ols with Thiourea as a New Approach to the Synthesis of 4-Arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines. ResearchGate. [Link]

-

Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. PubMed Central. [Link]

-

4-[(3-Bromo-4-pyridinyl)amino]butan-2-ol. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(3-Bromo-4-pyridinyl_amino_butan-2-ol]([Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Selected Clinical Trials of CDK4/6 Inhibitors - The ASCO Post [ascopost.com]

- 7. onclive.com [onclive.com]

- 8. komen.org [komen.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new development in DNA repair modulation: Discovery of a BLM helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]